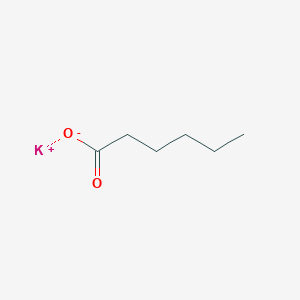

Hexanoic acid, potassium salt

Beschreibung

Hexanoic acid, potassium salt (potassium hexanoate, C₆H₁₁KO₂), is the potassium salt of hexanoic acid (caproic acid), a six-carbon saturated fatty acid. This ionic compound is formed by neutralizing hexanoic acid with potassium hydroxide (KOH), resulting in improved water solubility compared to the parent acid .

- Synthesis: Produced via acid-base reactions, e.g., hexanoic acid + KOH → potassium hexanoate + H₂O.

Eigenschaften

IUPAC Name |

potassium;hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2.K/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGUIMKBRCQORR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142-62-1 (Parent) | |

| Record name | Hexanoic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019455006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10941197 | |

| Record name | Potassium hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19455-00-6 | |

| Record name | Hexanoic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019455006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Standard Aqueous Neutralization

In laboratory settings, potassium hexanoate is typically prepared by dissolving equimolar amounts of hexanoic acid and potassium hydroxide in deionized water. Key steps include:

-

Dissolution : Hexanoic acid (1.0 mol, 116.16 g) is dissolved in 500 mL of water under magnetic stirring.

-

Titration : Aqueous KOH (1.0 mol, 56.11 g in 200 mL water) is added dropwise to the acid solution.

-

Neutralization : The mixture is stirred at 25°C until the pH stabilizes at 8–9, indicating complete reaction.

-

Isolation : The solution is evaporated under reduced pressure (40–50°C, 100 mbar) to obtain a crystalline solid.

-

Purification : Recrystallization from ethanol-water (3:1 v/v) yields >95% pure potassium hexanoate2.

Solvent-Free Synthesis

For moisture-sensitive applications, solvent-free methods involve direct mixing of molten hexanoic acid and solid KOH pellets. This approach minimizes water content but requires precise temperature control (70–80°C) to prevent decomposition.

Industrial-Scale Production

Spray Drying Technology

Industrial production leverages spray drying to achieve high throughput and consistent particle morphology. Adapted from methods used for sodium and potassium 2-ethylhexanoate, the process involves:

-

Solution Preparation : A 40–70% w/w aqueous solution of potassium hexanoate is prepared.

-

Atomization : The solution is sprayed into a drying chamber through a rotary or nozzle atomizer, generating droplets of 10–100 µm diameter.

-

Drying : Hot air (100–160°C) evaporates water, leaving anhydrous crystals with 0.5–5.0% residual moisture.

Table 1: Spray Drying Parameters for Potassium Hexanoate

| Parameter | Optimal Range | Effect on Product Quality |

|---|---|---|

| Inlet Air Temperature | 120–140°C | Higher temps reduce moisture but risk thermal degradation |

| Feed Concentration | 50–60% w/w | Concentrated feeds yield denser particles |

| Atomization Pressure | 2–4 bar | Finer droplets improve drying efficiency |

| Outlet Temperature | 60–80°C | Controls final moisture content |

Comparative Analysis of Drying Methods

| Method | Throughput (kg/h) | Residual Moisture (%) | Particle Size (µm) | Energy Efficiency |

|---|---|---|---|---|

| Spray Drying | 50–200 | 0.5–5.0 | 10–100 | High |

| Freeze Drying | 5–20 | <1.0 | 50–200 | Low |

| Tray Drying | 10–50 | 2.0–8.0 | 100–500 | Moderate |

Spray drying outperforms freeze and tray drying in scalability and energy efficiency, making it the preferred industrial method.

Quality Control and Optimization

Purity Assessment

-

FTIR Spectroscopy : The antisymmetric stretching vibration of COO⁻ at 1571 cm⁻¹ confirms salt formation2.

-

Karl Fischer Titration : Measures residual moisture (target: <2% for pharmaceutical grades).

-

Thermogravimetric Analysis (TGA) : Detects decomposition thresholds (>200°C for potassium hexanoate).

Yield Optimization Strategies

-

Stoichiometric Precision : Excess KOH (≥5%) ensures complete neutralization, minimizing unreacted hexanoic acid.

-

Crystallization Control : Slow cooling (0.5°C/min) during recrystallization enhances crystal size uniformity.

-

Additive Use : Surfactants like Tween-80 reduce droplet coalescence during spray drying, improving particle dispersion.

Challenges and Mitigation

Hygroscopicity Management

Potassium hexanoate’s hygroscopic nature complicates storage. Solutions include:

-

Coating Technologies : Silica nanopowder coatings reduce moisture absorption by 40–60%.

-

Desiccant Packaging : Storage with molecular sieves (3Å pore size) maintains moisture <1%.

Byproduct Formation

Trace potassium carbonate (K₂CO₃) may form if atmospheric CO₂ reacts with KOH. Mitigation involves:

-

Inert Atmosphere Processing : Nitrogen purging during synthesis and drying.

-

Acid Wash Post-Treatment : Dilute HCl rinses dissolve carbonate impurities without affecting the product.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 2.45 GHz) reduces reaction time from hours to minutes by enhancing molecular collisions. Pilot studies report 98% yield in 15 minutes vs. 2 hours conventionally.

Continuous Flow Reactors

Microreactor systems enable continuous production with:

-

Residence Time : 5–10 minutes per batch.

-

Yield Enhancement : 5–7% higher than batch methods due to improved heat/mass transfer.

Analyse Chemischer Reaktionen

Chemical Reactions of Hexanoic Acid, Potassium Salt

This compound, undergoes several types of chemical reactions:

-

Oxidation: It can be oxidized to produce hexanoic acid or shorter-chain carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: It can be reduced to hexanol under specific conditions using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

-

Substitution: It can participate in nucleophilic substitution reactions where the carboxylate group is replaced by other functional groups using nucleophiles like alkyl halides or amines.

Major Products Formed:

-

Oxidation: Hexanoic acid, shorter-chain carboxylic acids

-

Reduction: Hexanol

-

Substitution: Various substituted carboxylates, depending on the nucleophile used

Use as a Catalyst

Potassium 2-ethylhexanoate, a similar compound, acts as a catalyst for polyurethanes and is soluble in water, alcohol, and other polar solvents . It demonstrates strong catalytic properties, reduces the 'demoulding' time in foams, and promotes the 'cross-linking' and 'cure' process . Furthermore, it can be utilized with cobalt to support the acceleration effect in unsaturated polyesters, decreasing discoloration of urethane polymer systems caused by cobalt . Potassium 2-ethylhexanoate is also an effective promoter with cobalt octoate used in low color applications and is widely used in rigid isocyanate foam reactions .

Spectroscopic Analysis

In ATR-FTIR spectroscopy, the addition of phthalimide potassium salt as a reactive reagent to samples prepared using different hexanoic acid contents with FFA-free oil results in a spectral response at 4000–750 cm-1 . The band at 1571 cm−1 is associated with the ν(COO−) anti-symmetric stretching vibration . As free fatty acid (FFA) in the oil increases, the spectra of the samples show an increase in the ν(COO−) band at 1571 cm−1, which indicates that FFA was converted to carboxylate by phthalimide potassium salt .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry and Organic Synthesis

- Hexanoic acid, potassium salt serves as a reagent in organic synthesis. It acts as a precursor for synthesizing other compounds, including esters and amides. Its carboxylate group allows it to participate in nucleophilic substitution reactions, making it valuable for creating diverse chemical products.

2. Biological Studies

- In biological research, this compound is utilized to study fatty acid metabolism. It serves as a model compound for examining the properties and behaviors of carboxylate salts in biological systems. Its interaction with cell membranes can influence metabolic pathways related to fatty acid oxidation and synthesis .

3. Industrial Applications

- The compound finds applications in the production of soaps and detergents due to its surfactant properties. Additionally, it is used as a corrosion inhibitor in various industrial settings, enhancing the longevity of materials exposed to corrosive environments .

Data Table: Comparison with Similar Compounds

| Compound | Chemical Formula | Applications |

|---|---|---|

| This compound | C₆H₁₁KO₂ | Organic synthesis, biological studies |

| Sodium Hexanoate | C₆H₁₁NaO₂ | Similar applications as potassium salt |

| Potassium Butanoate | C₄H₉KO₂ | Shorter-chain applications |

| Potassium Octanoate | C₈H₁₅KO₂ | Longer-chain applications |

Case Studies

Case Study 1: Fatty Acid Metabolism

In a study examining the role of hexanoic acid derivatives in fatty acid metabolism, researchers utilized potassium hexanoate to investigate its effects on metabolic pathways in liver cells. The findings indicated that hexanoate influenced key enzymes involved in lipid metabolism, highlighting its potential as a therapeutic agent for metabolic disorders .

Case Study 2: Corrosion Inhibition

A recent investigation into the efficacy of this compound as a corrosion inhibitor demonstrated significant protective effects on metal surfaces exposed to aggressive environments. The study compared its performance against traditional inhibitors and found that it provided comparable or superior protection while being less toxic to aquatic life .

Wirkmechanismus

The mechanism of action of hexanoic acid, potassium salt, involves its interaction with various molecular targets and pathways. In biological systems, it can act as a fatty acid analog, influencing metabolic pathways related to fatty acid oxidation and synthesis. It can also interact with cell membranes, affecting their fluidity and permeability.

Vergleich Mit ähnlichen Verbindungen

Sodium Hexanoate (C₆H₁₁NaO₂)

- Solubility : Sodium salts generally exhibit high water solubility, similar to potassium salts, but with differences in ion hydration radii affecting crystallization behavior .

- Applications: Sodium hexanoate derivatives are explored in corrosion studies (e.g., sodium salts of aliphatic acids modulate magnesium corrosion rates) .

- Adsorption: Hexanoic acid and its sodium salt show adsorption dynamics influenced by chain length; octanoic acid (C8) exhibits higher adsorption capacity than hexanoic acid (C6) due to stronger hydrophobic interactions .

Lithium 6-Aminohexanoate (Li–AHA)

- Structure: Lithium salt of 6-aminohexanoic acid, used in poly(vinylidene fluoride) (PVDF) composites for enhanced piezoelectric properties .

- Hydrogen Bonding: Li–AHA forms hydrogen bonds with PVDF, promoting β-phase crystallinity, which is critical for ferroelectric applications. Potassium hexanoate may exhibit weaker polymer interactions due to larger ionic radius .

Ammonium Perfluorinated Hexanoate (PFHxA Ammonium Salt)

Hexanoic Acid Diethylaminoethanol Ester Salts

- Stability: Stabilizers like salicylic acid are required to prevent ester degradation, whereas potassium hexanoate’s ionic nature offers inherent stability in aqueous environments .

Biologische Aktivität

Hexanoic acid, potassium salt (also known as potassium hexanoate), is a carboxylate salt derived from hexanoic acid, a saturated fatty acid with a six-carbon chain. This compound has garnered attention in various fields of research due to its unique biological properties and applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on metabolic pathways, and potential applications in agriculture and industry.

This compound can be synthesized through the neutralization of hexanoic acid with potassium hydroxide in an aqueous solution. The reaction can be represented as follows:

This compound is characterized by its solubility in water and its ability to act as a fatty acid analog, influencing various metabolic pathways related to fatty acid oxidation and synthesis .

This compound exhibits its biological activity primarily through the following mechanisms:

- Fatty Acid Metabolism : It acts as a fatty acid analog, influencing metabolic pathways associated with fatty acid oxidation and synthesis. This interaction can modulate energy production and lipid metabolism in cells .

- Cell Membrane Interaction : The compound can affect cell membrane fluidity and permeability, which may influence cellular signaling and transport processes .

- Antimicrobial Activity : Hexanoic acid has demonstrated antimicrobial properties, particularly against certain bacteria and fungi, making it a candidate for agricultural applications .

Biological Activity in Research

Recent studies have highlighted the biological activities of this compound in various contexts:

- Agricultural Applications : Research indicates that exogenous application of hexanoic acid can induce primary defense responses in plants. For example, a study on tomato plants infected with Alternaria solani showed that treatment with hexanoic acid enhanced the plants' defense mechanisms against fungal infection .

- Metabolic Effects : In animal studies, hexanoic acid has been shown to influence lipid metabolism positively. For instance, it has been associated with reduced tumor incidence in high-dose groups during long-term toxicity studies .

1. Defense Responses in Tomato Plants

A study investigated the effects of exogenous hexanoic acid on tomato plants infected with Alternaria solani. The results indicated that hexanoic acid treatment led to increased levels of defense-related compounds and enhanced resistance to the pathogen. This suggests potential applications in crop protection strategies.

2. Toxicological Assessment

In a two-year study involving Fischer F344 rats, hexanoic acid was administered at varying doses. The findings indicated that higher doses resulted in a lower incidence of primary tumors compared to control groups, suggesting possible protective effects against carcinogenesis .

Comparison with Other Compounds

This compound can be compared with other similar carboxylate salts to understand its unique properties:

| Compound | Chain Length | Solubility | Biological Activity |

|---|---|---|---|

| Hexanoic Acid | 6 | High | Fatty acid metabolism modulation |

| Sodium Hexanoate | 6 | High | Similar metabolic effects |

| Potassium Butanoate | 4 | Moderate | Shorter chain; different activity |

| Potassium Octanoate | 8 | High | Longer chain; different solubility |

Q & A

Q. How is potassium hexanoate synthesized in laboratory settings?

Potassium hexanoate is synthesized via neutralization reactions between hexanoic acid (C₆H₁₂O₂) and potassium hydroxide (KOH). The reaction follows: C₆H₁₂O₂ + KOH → C₆H₁₁O₂K + H₂O Methodological steps include:

Q. What are the solubility properties of potassium hexanoate in aqueous and organic solvents?

Potassium hexanoate, like other alkali metal salts of fatty acids, is water-soluble due to ionic dissociation. Its solubility in polar solvents (e.g., water, ethanol) is higher than in non-polar solvents (e.g., hexane). Solubility can be quantified using conductivity measurements or gravimetric analysis after solvent evaporation .

Q. How does the pH of potassium hexanoate solutions compare to other fatty acid salts?

Potassium hexanoate solutions are slightly basic (pH > 7) as they are derived from a weak acid (hexanoic acid, pKa ≈ 4.88) and a strong base (KOH). The pH can be measured potentiometrically or via pH strips calibrated for saline solutions. Comparative studies with sodium hexanoate show similar pH trends .

Q. What spectroscopic techniques are used to characterize potassium hexanoate?

- FTIR : The anti-symmetric stretching vibration of COO⁻ at ~1570 cm⁻¹ confirms salt formation .

- Mass Spectrometry (MS) : High-resolution MS (e.g., Orbitrap) identifies molecular ions (C₆H₁₁O₂K⁺, m/z ≈ 162.1) and fragmentation patterns .

- NMR : ¹³C NMR reveals carbonyl carbon shifts (~180 ppm) and alkyl chain signals .

Advanced Research Questions

Q. What challenges arise in using potassium hexanoate as a corrosion inhibitor?

While potassium hexanoate shows promise in inhibiting metal corrosion, inconsistent synthesis (e.g., variable stoichiometry) leads to data scatter in efficacy studies. Methodological improvements include:

- Standardizing synthesis protocols (e.g., controlled pH during neutralization).

- Pairing with synergistic additives (e.g., zinc sulfate) to enhance inhibition, though this introduces heavy metal contamination risks .

Q. How does potassium hexanoate function in polymer synthesis?

Potassium hexanoate acts as a monomer in polyesters. For example, it reacts with dichloroacetyl chloride to form poly(glc-alt-6HH) via thermal polyesterification: ClCH₂COCl + HO(CH₂)₅COOK → [OCH₂COO(CH₂)₅CO]ₓ + KCl Key parameters:

- Reaction temperature (≥100°C) and vacuum conditions to remove KCl byproducts.

- Molecular weight control via GPC (e.g., Mw ≈ 28,600 g/mol, PDI = 2.07) .

Q. How do salts like NaCl influence the adsorption behavior of hexanoic acid derivatives at interfaces?

In saline solutions, potassium hexanoate exhibits "salting-out" effects, where increased ionic strength reduces its solubility and enhances surface adsorption. This is studied using:

- Temperature-dependent surface tension measurements.

- Computational models (e.g., ΔG₀aq→σ calculations) to quantify adsorption free energies .

Q. What are the environmental and safety considerations for handling potassium hexanoate?

- Toxicity : Classified under hazardous substances due to potential irritancy (e.g., skin/eye contact).

- Disposal : Requires neutralization and biodegradation studies to assess persistence in ecosystems.

- Regulatory Compliance : Adherence to REACH and OSHA guidelines for lab handling and waste management .

Data Contradictions and Resolution Strategies

Q. Why do studies report conflicting data on the corrosion inhibition efficiency of potassium hexanoate?

Discrepancies arise from:

- Variability in salt purity (e.g., residual acid/base in synthesis).

- Differences in experimental conditions (e.g., pH, temperature). Resolution:

- Validate purity via titration or elemental analysis.

- Standardize testing protocols (e.g., ASTM G31 for corrosion rate measurements) .

Q. How can researchers address the limited industrial scalability of potassium hexanoate-based inhibitors?

Strategies include:

- Optimizing synthesis for cost-effectiveness (e.g., solvent recycling).

- Exploring hybrid inhibitors with lower environmental impact (e.g., biodegradable polymers) .

Methodological Tables

Table 1: Key Spectral Peaks for Potassium Hexanoate

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| FTIR | 1570 cm⁻¹ (COO⁻ anti-symmetric stretch) | |

| MS (Orbitrap) | m/z 162.1 (C₆H₁₁O₂K⁺) | |

| ¹³C NMR | 180 ppm (C=O), 20-35 ppm (alkyl chain) |

Table 2: Synthesis Conditions for Poly(glc-alt-6HH)

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 120°C | |

| Reaction Time | 6 hours | |

| Yield | 80% | |

| Molecular Weight (Mw) | 28,600 g/mol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.